Linalyl phenylacetate
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Overview
Description
Linalyl phenylacetate, also known as fema 3501 or linalyl alpha-toluate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a sweet, honey, and neroli taste.
Scientific Research Applications
1. Anti-Inflammatory Properties
Linalyl phenylacetate, as a component of essential oils, exhibits significant anti-inflammatory activities. This is evident from studies on linalool and linalyl acetate, which are closely related compounds. They have been shown to reduce edema in models of inflammation, suggesting potential for use in treating inflammatory conditions (Peana et al., 2002).
2. Antimicrobial Effects
Research on monoterpenes like linalyl acetate highlights their antimicrobial efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli. These findings imply that this compound, with its structural similarity to these compounds, could possess similar antimicrobial properties, potentially useful in pharmaceutical and clinical applications (Trombetta et al., 2005).
3. Vascular Smooth Muscle Relaxation
Linalyl acetate, a major ingredient in essential oils, has been found to relax vascular smooth muscle in animal models. This effect is achieved through dephosphorylation of myosin light chain, suggesting potential applications in cardiovascular therapy (Koto et al., 2006).
4. Skin Penetration and Delivery
The ability of terpenes such as linalyl acetate to penetrate skin varies with different topical vehicles. This characteristic could be leveraged in designing transdermal therapeutic systems for delivering active pharmaceutical ingredients (Cal, 2006).
5. Aroma and Odor Properties
The structural modifications of linalool and linalyl acetate significantly influence their odor profiles. Understanding these structure-odor relationships can be vital in the development of fragrances and aroma-therapeutic products (Elsharif et al., 2015).
6. Essential Oil Biosynthesis and Therapeutic Properties
The biosynthesis of compounds like linalool and linalyl acetate in lavender essential oils and their therapeutic properties, including anxiolytic and sleep-inducing effects, are of significant interest in alternative medicine and aromatherapy (Woronuk et al., 2011).
7. Antinociceptive and Gastroprotective Effects
Inhaled or orally administered essential oils containing linalool and linalyl acetate have been shown to have antinociceptive and gastroprotective effects in rodent models, suggesting potential applications in pain management and gastrointestinal protection (Barocelli et al., 2004).
properties
CAS RN |
7143-69-3 |
---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 2-phenylacetate |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-9-10-15(2)3)20-17(19)14-16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |
InChI Key |
RROUXOOIXJRTOM-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |
density |
0.966-0.974 |
Other CAS RN |
7143-69-3 |
physical_description |
Colourless or pale straw colored viscous liquid; mildly floral, intensely sweet Neroli-rose type odou |
solubility |
Insoluble in water; soluble in olis Miscible at room temperature (in ethanol) |
synonyms |
3,7-dimethyl-1,6-octadien-3-yl phenylacetate linalyl phenylacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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